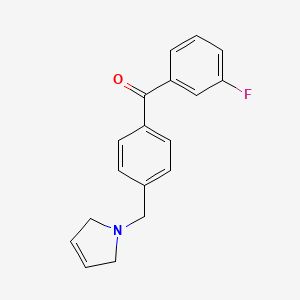

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Übersicht

Beschreibung

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is an organic compound that features a complex structure with a pyrrole ring and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and fluorophenyl groups through various coupling reactions. Key steps may include:

Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Coupling Reactions: The phenyl and fluorophenyl groups are introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or organostannanes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes:

Catalyst Selection: Using highly active and selective catalysts to ensure efficient coupling reactions.

Reaction Conditions: Controlling temperature, pressure, and solvent choice to optimize reaction rates and minimize by-products.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives depending on the substituent introduced.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

Drug Development:

Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Material Manufacturing: Utilized in the production of advanced materials with specific mechanical or electronic properties.

Wirkmechanismus

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the fluorophenyl groups can form hydrogen bonds and van der Waals interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(4-fluorophenyl)methanone

- (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(2-fluorophenyl)methanone

Comparison:

- Structural Differences: Variations in the position of the fluorine atom on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.

- Unique Properties: The specific arrangement of the fluorophenyl groups in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone may confer unique electronic properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps typically include:

- Formation of the Pyrrole Ring : Starting from simple precursors, the pyrrole moiety is constructed using cyclization reactions.

- Methylation and Substitution : The addition of the methyl group and subsequent substitution with the phenyl and trifluorophenyl groups are performed through nucleophilic aromatic substitution.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related pyrrole derivative showed promising results in inhibiting the proliferation of various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Molecular docking studies indicate that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models . This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Pyrrole Ring | Essential for anticancer activity |

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Phenyl Groups | Contributes to hydrophobic interactions |

Studies suggest that modifications to the fluorine substitution pattern can significantly alter the compound's potency and selectivity against different cancer cell lines .

Case Studies

In a recent investigation involving a series of pyrrole derivatives, researchers found that compounds with a similar structure to this compound exhibited varying degrees of cytotoxicity across different cancer types. For example:

- Compound A : IC50 = 25 µM against A-431 cells.

- Compound B : IC50 = 15 µM against Jurkat cells.

- Compound C : IC50 = 30 µM against HT29 cells.

This variability highlights the importance of SAR in optimizing these compounds for specific therapeutic targets .

Eigenschaften

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAYDSCMCFUMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643029 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-07-3 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.